2-(3-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
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Description
2-(3-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.18042397 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is activated by binding of its specific ligands, leading to cell proliferation .
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair mechanism and cell proliferation process, thereby exerting its therapeutic effects .
Biochemical Pathways
The compound affects the DNA repair pathways and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair mechanism, making cancer cells more vulnerable to DNA damage . By inhibiting EGFR, it disrupts the cell proliferation process, thereby controlling the growth of cancer cells .
Pharmacokinetics
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to have good pharmacokinetic properties
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells. For instance, it has been reported to exhibit much better cytotoxic activities against MDA-MB-231 cells than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Properties
IUPAC Name |
(3-methoxyphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-21-22-18-6-7-19(23-26(13)18)24-9-15-11-25(12-16(15)10-24)20(27)14-4-3-5-17(8-14)28-2/h3-8,15-16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNBVXWCOPYKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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